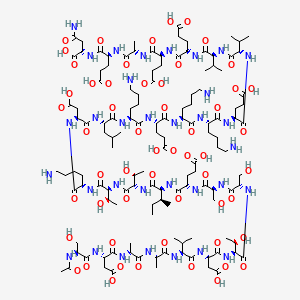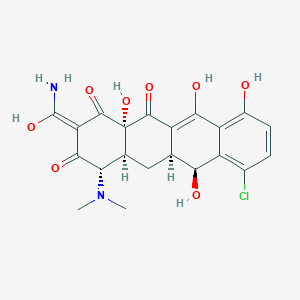
CID 5311063
Overview
Description
CID 5311063 is a useful research compound. Its molecular formula is C21H21ClN2O8 and its molecular weight is 464.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5311063 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5311063 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization (CID) in Cells
- Application in Biological Processes: CID is a crucial tool for studying biological processes with a focus on signal transductions, membrane, and protein trafficking. It offers precise control over protein function with high spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Combined Immunodeficiency and Atopy
- Genetic Aberrations in CID: Research identifies genetic mutations causing combined immunodeficiency (CID) and associated immune dysregulation, expanding understanding in immunology (Dadi et al., 2017).
PROTAC-CID Systems for Gene Regulation
- Gene Regulation and Editing: The PROTAC-CID platform enables inducible gene regulation and editing, demonstrating its applicability in human cells and mice for genetic research (Ma et al., 2023).
Resolving Cell Biology Problems
- Insights into Lipid Second Messengers and Small GTPases: CID techniques provide insights into the 'signaling paradox' in cell biology, especially regarding lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein Localization
- Protein-Protein Interactions in Cells: A novel chemical inducer of dimerization enhances understanding of dynamic biological processes, especially in cell signaling networks (Aonbangkhen et al., 2018).
Bivalent FKBP12 Ligands for Protein Dimerization
- Intracellular Signaling Events: Small-molecule CIDs facilitate the study of intracellular signaling events mediated by protein-protein interactions or localization (Keenan et al., 1998).
Carbon Isotope Discrimination (CID) in Barley
- Agricultural Research: CID as a selection criterion for improving water use efficiency and productivity in barley, indicating its application in agricultural science (Anyia et al., 2007).
CIDS for Bioaerosol Detection
- Detecting Biological Molecules: Circular intensity differential scattering (CIDS) can detect helical structures of DNA in bioaerosols, useful in environmental and health sciences (Pan et al., 2021).
Nucleolar Disruption and p53 Activation
- Understanding Cellular Processes: Research on compounds that produce nucleolar disruption without DNA damage, contributing to cellular biology and potentially chemotherapeutic approaches (Morgado-Palacin et al., 2014).
CID in Developmental Research
- Developmental Science Methodology: Evaluating the alignment between research goals and designs in developmental research, enhancing methodological approaches in this field (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Inducible Heterotrimerization System
- Expanding Chemogenetics Toolbox: Development of CIT for manipulating protein interactions in live cells, expanding the applications in cell biology (Wu et al., 2020).
properties
IUPAC Name |
(2E,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-4a,5,5a,6-tetrahydro-4H-tetracene-1,3,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,31-32H,5,23H2,1-2H3/b20-13+/t6-,7-,14-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPZLYXFFSKHJA-GNCUHUTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=O)C(=C(N)O)C1=O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=O)/C(=C(\N)/O)/C1=O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



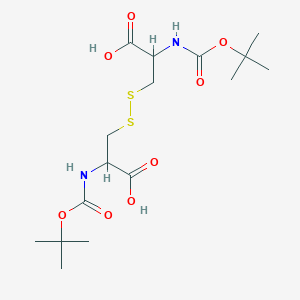


![4-[2-(17-Hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7824941.png)

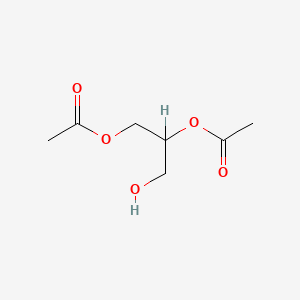
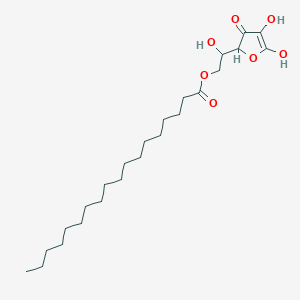

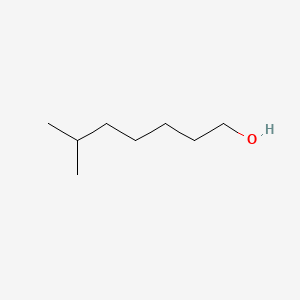
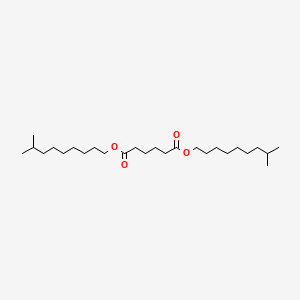
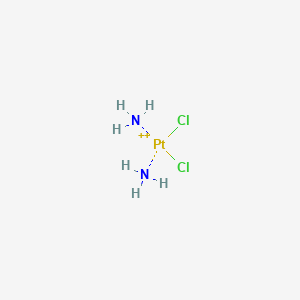
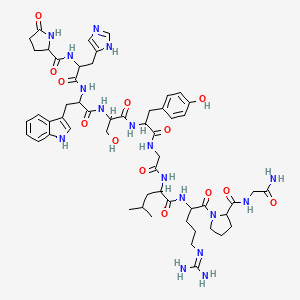
![(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7825010.png)
